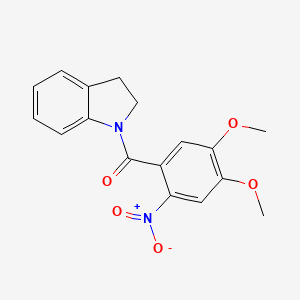

![molecular formula C20H28FN3O2 B5187182 1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5187182.png)

1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone, commonly known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a piperidinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

FPOP has been used extensively in scientific research, particularly in the field of protein structure and dynamics. FPOP has been used to study protein-ligand interactions, protein-protein interactions, and protein folding. FPOP has also been used to study protein conformational changes and protein stability. Additionally, FPOP has been used to study protein-protein interactions in living cells.

Mechanism of Action

FPOP is a covalent labeling reagent that reacts with solvent-exposed amino acid residues in proteins. FPOP reacts primarily with tyrosine, histidine, and tryptophan residues, but also reacts with cysteine, methionine, and lysine residues. FPOP labeling occurs via a hydroxyl radical-mediated reaction, which results in the addition of a mass tag to the labeled amino acid residue. FPOP labeling can be used to probe protein conformational changes and protein-ligand interactions.

Biochemical and Physiological Effects

FPOP labeling has minimal biochemical and physiological effects on proteins. FPOP labeling does not significantly alter protein stability or activity, and FPOP-labeled proteins can be used in downstream assays without significant interference. FPOP labeling has been shown to be compatible with various protein analysis techniques, including mass spectrometry, NMR spectroscopy, and X-ray crystallography.

Advantages and Limitations for Lab Experiments

FPOP labeling has several advantages for lab experiments. FPOP labeling is a fast and efficient labeling method that does not require the use of toxic reagents or harsh conditions. FPOP labeling can be performed under native conditions, which preserves protein structure and function. FPOP labeling can also be performed in living cells, which allows for the study of protein-protein interactions in their native environment. However, FPOP labeling has some limitations, including the requirement for high concentrations of protein and the potential for labeling of solvent-exposed residues that are not involved in protein-ligand interactions.

Future Directions

For FPOP research include the development of FPOP-based assays for high-throughput screening and the study of protein-protein interactions in living cells.

Synthesis Methods

FPOP can be synthesized using various methods, including the reaction of 4-fluoroaniline with 1-bromo-3-chloropropane and subsequent reaction with 1-piperidin-4-one. The resulting product is then reacted with 1,4-dioxane-2,5-dione to obtain FPOP. Another method involves the reaction of 4-fluoroaniline with 1-bromo-3-chloropropane, followed by reaction with 1-(4-hydroxybutyl)-2-piperidinone to obtain FPOP.

properties

IUPAC Name |

1-[4-[3-(4-fluoroanilino)piperidin-1-yl]-4-oxobutyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O2/c21-16-8-10-17(11-9-16)22-18-5-3-14-24(15-18)20(26)7-4-13-23-12-2-1-6-19(23)25/h8-11,18,22H,1-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCSXFPIAKLYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-{3-[(4-Fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)

![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)

![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B5187145.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)

![(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5187172.png)

![5-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187177.png)

![3-bromo-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5187201.png)